![molecular formula C16H25NO2 B5629757 [3-ethyl-1-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B5629757.png)
[3-ethyl-1-(2-phenoxyethyl)-3-piperidinyl]methanol
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Overview
Description
Synthesis Analysis
Synthetic approaches to similar piperidinyl methanol derivatives often involve condensation reactions, where key functional groups are introduced onto the piperidine backbone. For instance, compounds like [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol have been synthesized through the reaction of diphenyl(piperidin-4-yl)methanol with p-toluenesulfonyl chloride, using methylene dichloromethane as a solvent and triethylamine as a base. Such methods are characterized by their use of specific reagents to introduce sulfonyl groups, hinting at the versatility of piperidine derivatives in organic synthesis (Girish et al., 2008).
Molecular Structure Analysis
X-ray crystallography has provided detailed insights into the molecular structure of piperidinyl methanol derivatives, revealing that the piperidine ring often adopts a chair conformation. The geometric arrangement around substituent atoms, such as sulfur in sulfonyl-modified derivatives, typically reflects a distorted tetrahedral shape. These studies underscore the conformational preferences and structural dynamics of piperidine-based compounds, contributing to our understanding of their molecular architecture (Girish et al., 2008).
properties
IUPAC Name |
[3-ethyl-1-(2-phenoxyethyl)piperidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-2-16(14-18)9-6-10-17(13-16)11-12-19-15-7-4-3-5-8-15/h3-5,7-8,18H,2,6,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLXUCZUYVIOOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN(C1)CCOC2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Ethyl-1-(2-phenoxyethyl)-3-piperidinyl]methanol |
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